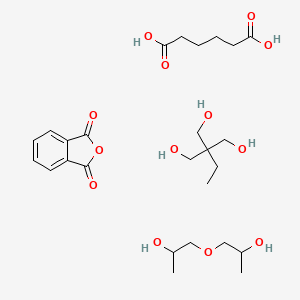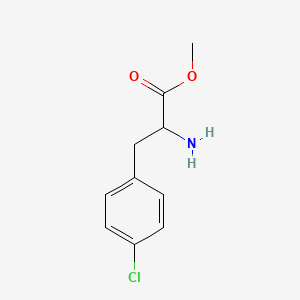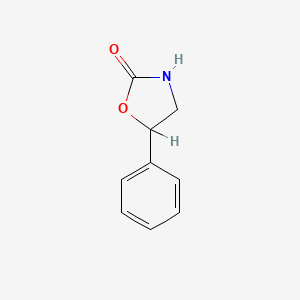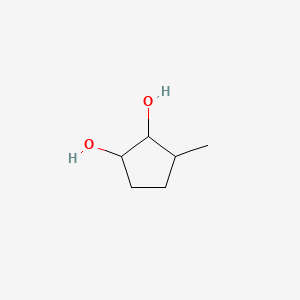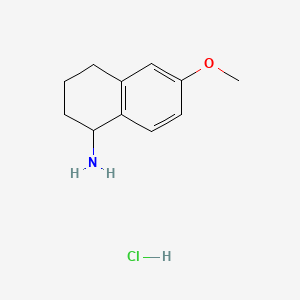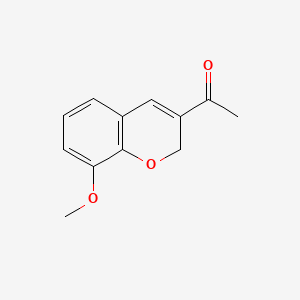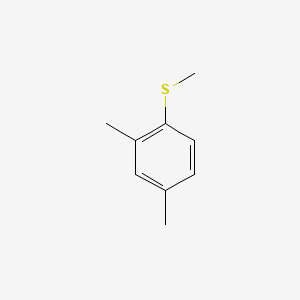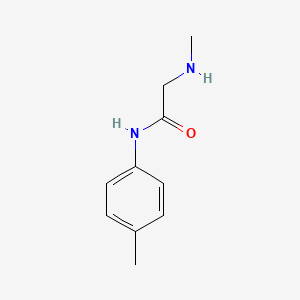
2-(methylamino)-N-(4-methylphenyl)acetamide
説明
2-(Methylamino)-N-(4-methylphenyl)acetamide, also known as MAM-4-MP, is a versatile compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as substituted phenethylamines, which are derivatives of phenethylamine (PEA). MAM-4-MP has a wide range of physiological and biochemical effects, and is an important tool for scientists studying the effects of neurotransmitters on the body.
科学的研究の応用
Green Synthesis Approaches
A study by Reddy et al. (2014) highlighted environmentally friendly syntheses of potential analgesic and antipyretic compounds, showing alternative routes for the preparation of related acetamide derivatives. This approach underscores the significance of green chemistry in drug design and discovery, providing a framework for developing new therapeutic agents with reduced environmental impact.
Antimalarial Activity
Werbel et al. (1986) discussed the synthesis and antimalarial activity of a series of acetamide derivatives, revealing their effectiveness against resistant strains of parasites and highlighting the compound's potential in developing new antimalarial drugs. This study underscores the importance of structural modifications to enhance biological activity and therapeutic efficacy.
Potential Antipsychotic Agents
Wise et al. (1987) detailed the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which exhibited an antipsychotic-like profile without interacting with dopamine receptors (Wise et al., 1987). This finding opens new avenues for antipsychotic drug development, focusing on compounds that offer therapeutic benefits without the typical side effects associated with dopamine receptor antagonism.
Comparative Metabolism
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insight into the metabolic pathways and potential toxicological implications of related acetamide compounds. The study emphasizes the need for understanding the metabolic fate of chemicals to assess their safety and environmental impact (Coleman et al., 2000).
Photocatalytic Degradation
Research by Le et al. (2017) on the electro-Fenton process for degrading acetaminophen in aqueous media highlights the potential of advanced oxidation processes in removing pharmaceutical contaminants from water. This study contributes to the development of more efficient and environmentally friendly water treatment technologies.
特性
IUPAC Name |
2-(methylamino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYCJXKBBVZZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368407 | |
| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(4-methylphenyl)acetamide | |
CAS RN |
64642-17-7 | |
| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




